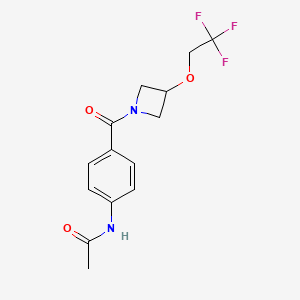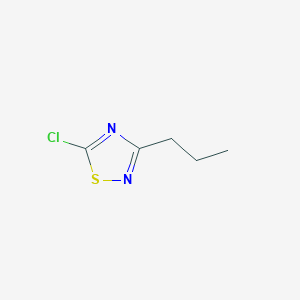
5-Chloro-3-propyl-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-propyl-1,2,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered rings containing two nitrogen atoms and one sulfur atom.
作用機序
Target of Action
Compounds in the 1,3,4-thiadiazole class have been found to interact with a variety of biological targets, including various enzymes and receptors. The specific target would depend on the exact structure of the compound .
Mode of Action
The mode of action of 1,3,4-thiadiazoles typically involves binding to their target, which can inhibit the target’s function or modulate its activity. The exact mode of action would depend on the specific target and the structure of the compound .
Biochemical Pathways
1,3,4-thiadiazoles can affect a variety of biochemical pathways depending on their specific targets. They have been found to have antimicrobial, anti-inflammatory, and antineoplastic activities, among others .
Result of Action
The molecular and cellular effects of 1,3,4-thiadiazoles can vary widely depending on their specific targets and modes of action. They can lead to cell death in the case of antimicrobial and antineoplastic activities, or they can modulate cellular functions in the case of anti-inflammatory activities .
生化学分析
Cellular Effects
Other thiadiazole derivatives have been shown to have cytotoxic effects on multiple human cancer cell lines . This suggests that 5-Chloro-3-propyl-1,2,4-thiadiazole could potentially influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that thiadiazole derivatives can disrupt processes related to DNA replication . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at a storage temperature of 4 degrees Celsius
Metabolic Pathways
It is known that thiadiazole derivatives can potentially interact with DNA and RNA , suggesting that this compound may be involved in metabolic pathways related to nucleic acid metabolism.
Transport and Distribution
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . This suggests that this compound could potentially interact with transporters or binding proteins and have effects on its localization or accumulation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-propyl-1,2,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with chlorinating agents. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions usually require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields .
化学反応の分析
Types of Reactions
5-Chloro-3-propyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazoles .
科学的研究の応用
5-Chloro-3-propyl-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
Similar Compounds
- 5-Chloro-1,2,3-thiadiazole
- 5-Chloro-1,2,5-thiadiazole
- 3-Propyl-1,2,4-thiadiazole
Uniqueness
5-Chloro-3-propyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazoles, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
特性
IUPAC Name |
5-chloro-3-propyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNBDHJCQHROEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

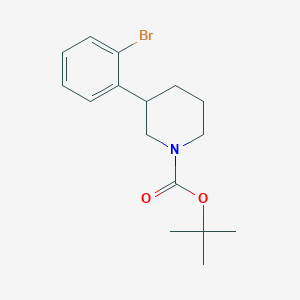
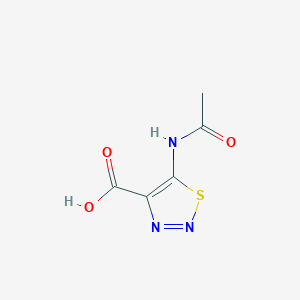

![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2619643.png)
![3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2619644.png)
![Tert-butyl 1,4-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2619645.png)
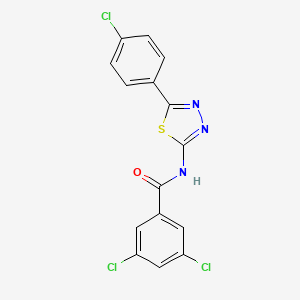
![N-[(2Z)-7-chloro-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide](/img/structure/B2619649.png)
![5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B2619650.png)
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2619651.png)

![6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]hexanamide](/img/structure/B2619658.png)
